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Compound of Interest

Compound Name:
2,6-Dimethoxypyridine-4-boronic

acid

CAS No.: 1220188-37-3

Cat. No.: B3033847

Get Quote

Executive Summary
2,6-Dimethoxypyridine-4-boronic acid (CAS: 1220188-37-3) is a critical heterocyclic building

block employed primarily in the synthesis of complex pharmaceutical scaffolds. Unlike its more

common 3-isomer, the 4-boronic acid variant offers a unique substitution pattern that allows for

the introduction of the 2,6-dimethoxypyridine moiety—a pharmacophore often used to

modulate solubility and metabolic stability in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of the commercial landscape, quality

control parameters, and optimized synthetic protocols for this compound. It addresses the

specific challenges associated with the stability of electron-rich pyridine boronic acids and

offers a self-validating workflow for their application in Suzuki-Miyaura cross-coupling reactions.
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Parameter Specification

IUPAC Name (2,6-Dimethoxypyridin-4-yl)boronic acid

CAS Number 1220188-37-3

Molecular Formula C₇H₁₀BNO₄

Molecular Weight 182.97 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO, MeOH, DMF; sparingly

soluble in water

Key Impurities
2,6-Dimethoxypyridine (Protodeboronation),

Boroxine trimer (Anhydride)

Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Critical Distinction: Do not confuse with the regioisomer 2,6-Dimethoxypyridine-3-boronic acid

(CAS 221006-70-8). The 3-isomer is formed via ortho-lithiation directed by the methoxy group,

whereas the 4-isomer typically requires a halogen-metal exchange at the C4 position.

Commercial Sourcing Landscape
The supply chain for 2,6-Dimethoxypyridine-4-boronic acid is bifurcated into "Catalog Stock"

(Tier 1) and "Synthesis-on-Demand" (Tier 2). Due to the hydrolytic instability of the C-B bond in

electron-rich heterocycles, batch-to-batch variability is a significant risk.

Supplier Tiering Strategy
Tier 1 (Global Distributors): Companies like BLD Pharm, Enamine, and Combi-Blocks often

maintain gram-scale stock. These suppliers typically provide H-NMR and HPLC data.

Tier 2 (Boutique Synthesis): Firms like Matrix Scientific or Frontier Specialty Chemicals may

offer custom synthesis. Use these when multi-kilogram quantities are required, as fresh

synthesis minimizes protodeboronation degradation.
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The following diagram outlines the logical decision process for selecting a supplier grade based

on project phase and chemistry requirements.
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Figure 1: Strategic sourcing workflow emphasizing the necessity of incoming QC for boronic

acids prone to degradation.

Quality Control & Validation Protocols
Trustworthiness in chemical sourcing relies on rigorous incoming inspection. For this specific

compound, the primary degradation pathway is protodeboronation, yielding 2,6-

dimethoxypyridine.

Analytical Validation
1H-NMR (DMSO-d6):

Target Signal: Look for the singlet corresponding to the C3/C5 protons of the pyridine ring.

In the boronic acid, this signal is shifted downfield relative to the deboronated impurity.

Impurity Signal: 2,6-Dimethoxypyridine shows a triplet at C4 and a doublet at C3/C5. If you

see a triplet at ~7.6 ppm (C4-H), significant degradation has occurred.

Boroxine Check: Broad peaks often indicate boroxine (anhydride) formation. This is

chemically reversible and acceptable for Suzuki coupling but affects stoichiometry

calculations.

Impurity Profile
2,6-Dimethoxypyridine: Result of hydrolysis/protodeboronation. Action: If >5%, recrystallize.
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4-Bromo-2,6-dimethoxypyridine: Residual starting material. Action: Fatal for Suzuki coupling

(competes with electrophile). Reject batch if >0.5%.

Synthetic Utility: Optimized Suzuki-Miyaura Protocol
The electronic nature of the 2,6-dimethoxy substituents makes the C4 position electron-rich,

potentially slowing down transmetallation. However, the absence of ortho-substituents at C3/C5

minimizes steric hindrance.

Mechanism & Causality
Base Selection: Strong bases (NaOH, KOtBu) promote rapid protodeboronation of

heterocyclic boronic acids. Weak bases (K₃PO₄, Cs₂CO₃) are required to buffer the system.

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For difficult couplings (e.g., with aryl

chlorides), switch to XPhos Pd G2 to facilitate oxidative addition on the partner and rapid

transmetallation.

Standard Operating Procedure (SOP)
Reagents:

Aryl Halide (1.0 equiv)

2,6-Dimethoxypyridine-4-boronic acid (1.2–1.5 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

Solvent: 1,4-Dioxane (degassed)

Workflow:

Inerting: Charge reaction vessel with solid reagents. Evacuate and backfill with Argon (3x).

Reason: Oxygen promotes homocoupling and catalyst deactivation.

Solvation: Add degassed 1,4-dioxane and aqueous base.
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Thermal Activation: Heat to 80–90°C. Note: Do not exceed 100°C to minimize thermal

deboronation.

Monitoring: Monitor via LCMS. The boronic acid spot will disappear; check for the

appearance of the deboronated byproduct (MW 139) to assess efficiency.
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Figure 2: Catalytic cycle highlighting the critical activation step where base selection influences

the competition between transmetallation and protodeboronation.

Handling and Stability
Hygroscopicity: The methoxy groups increase electron density, making the boron center less

Lewis acidic than electron-deficient pyridines, but the compound is still prone to hydration.

Storage: Store at -20°C for long-term storage. If stored at room temperature, re-analyze

purity every 30 days.
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Safety: While not acutely toxic, handle as a potential irritant. Avoid contact with strong

oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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